molecular formula C18H23N3O3 B6419962 tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 276236-86-3

tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B6419962
CAS No.: 276236-86-3
M. Wt: 329.4 g/mol
InChI Key: KFCRJYUQSPMYCS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a phenyl-oxadiazole moiety

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the oxadiazole ring.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a reductive amination or other suitable methods.

    Introduction of the tert-butyl ester: This is typically done by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are typically used.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Various amines or alcohols depending on the specific conditions.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl ester can improve its pharmacokinetic properties by increasing its lipophilicity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(3-phenyl-1,2,4-triazol-5-yl)piperidine-1-carboxylate: Similar structure but with a triazole ring instead of an oxadiazole.

    tert-Butyl 4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxylate: Contains a thiadiazole ring, offering different electronic properties.

Uniqueness

The uniqueness of tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate lies in its combination of the oxadiazole ring with the piperidine scaffold, which is less common compared to other heterocyclic combinations. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16-19-15(20-24-16)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCRJYUQSPMYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (5.0 g) and toluene (50 mL) was added CDI (3.9 g), followed by stirring at room temperature for 3 hours. Then, N′-hydroxybenzenecarboxyimidate (3.3 g) was added thereto, followed by stirring for 1.5 hours and then heating and refluxing for 2 hours. After leaving to be cooled, to the reaction liquid were added ethyl acetate and water, and the organic phase was separated. The organic phase was washed with water and saturated brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. To the residue were added hexane and ethyl acetate, and the resulting solid was collected by filtration to obtain tert-butyl 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (5.46 g).
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5 g
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reactant
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50 mL
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3.9 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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